molecular formula C6H13NO4S B2495681 (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide CAS No. 2167492-61-5

(2-Methyl-1,4-dioxan-2-yl)methanesulfonamide

Cat. No.: B2495681
CAS No.: 2167492-61-5
M. Wt: 195.23
InChI Key: JWDQOLOCPLSOBJ-UHFFFAOYSA-N
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Description

(2-Methyl-1,4-dioxan-2-yl)methanesulfonamide is a chemical compound with the molecular formula C6H13NO4S and a molecular weight of 195.24 g/mol It is characterized by the presence of a dioxane ring substituted with a methyl group and a methanesulfonamide group

Preparation Methods

The synthesis of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide typically involves the reaction of 2-methyl-1,4-dioxane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve higher yields and purity .

Chemical Reactions Analysis

(2-Methyl-1,4-dioxan-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

(2-Methyl-1,4-dioxan-2-yl)methanesulfonamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of (2-Methyl-1,4-dioxan-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The dioxane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

(2-Methyl-1,4-dioxan-2-yl)methanesulfonamide can be compared with other similar compounds such as:

Properties

IUPAC Name

(2-methyl-1,4-dioxan-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S/c1-6(5-12(7,8)9)4-10-2-3-11-6/h2-5H2,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDQOLOCPLSOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCO1)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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